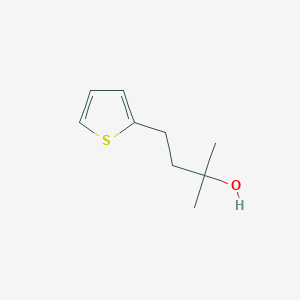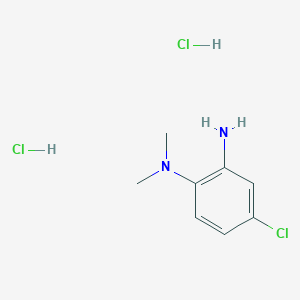
N-(2-amino-4-chlorophenyl)-N,N-dimethylamine dihydrochloride
Vue d'ensemble
Description
“N-(2-Amino-4-chlorophenyl)anthranilic acid” is an organic compound with the molecular formula C13H11ClN2O2 . It has a molecular weight of 262.69 . This compound may be used in chemical synthesis studies .
Molecular Structure Analysis
The SMILES string representation of this compound is Nc1cc(Cl)ccc1Nc2ccccc2C(O)=O . This string provides a way to represent the structure of the organic compound in a standard and human-readable way.
Physical And Chemical Properties Analysis
“N-(2-Amino-4-chlorophenyl)anthranilic acid” has a melting point of 191 °C (dec.) (lit.) .
Applications De Recherche Scientifique
Additionally, there is a trend in research towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents . These hybrids have shown promising results in preventing albumin denaturation, a key process in inflammation . Further ex vivo tests and immunohistochemical studies have confirmed their anti-inflammatory potential . The molecular docking simulation of these compounds against human serum albumin has been investigated to determine the binding affinity and interaction mode . These compounds have also been evaluated for their antimicrobial activity and spasmolytic effect .
Additionally, there is a trend in research towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents . These hybrids have shown promising results in preventing albumin denaturation, a key process in inflammation . Further ex vivo tests and immunohistochemical studies have confirmed their anti-inflammatory potential . The molecular docking simulation of these compounds against human serum albumin has been investigated to determine the binding affinity and interaction mode . These compounds have also been evaluated for their antimicrobial activity and spasmolytic effect .
Additionally, there is a trend in research towards the synthesis of novel anthranilic acid hybrids as anti-inflammatory agents . These hybrids have shown promising results in preventing albumin denaturation, a key process in inflammation . Further ex vivo tests and immunohistochemical studies have confirmed their anti-inflammatory potential . The molecular docking simulation of these compounds against human serum albumin has been investigated to determine the binding affinity and interaction mode . These compounds have also been evaluated for their antimicrobial activity and spasmolytic effect .
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.2ClH/c1-11(2)8-4-3-6(9)5-7(8)10;;/h3-5H,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFCCBCPOMBAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-4-chlorophenyl)-N,N-dimethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



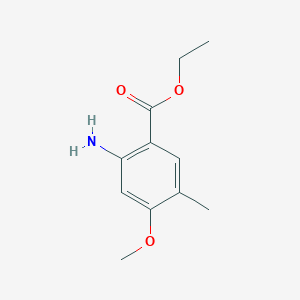
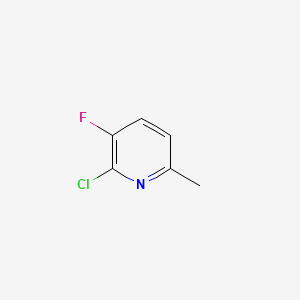
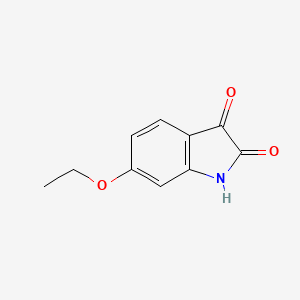
![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)
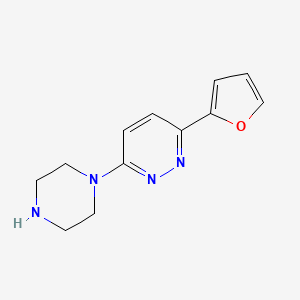
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1452165.png)
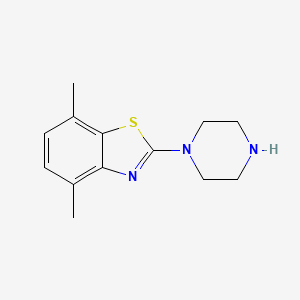
![4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1452169.png)
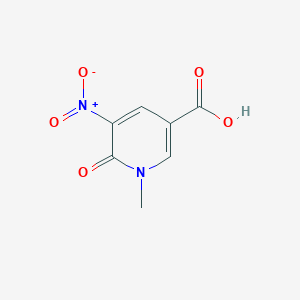
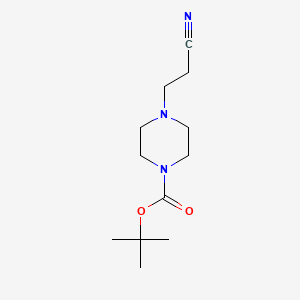
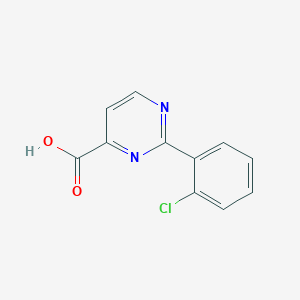
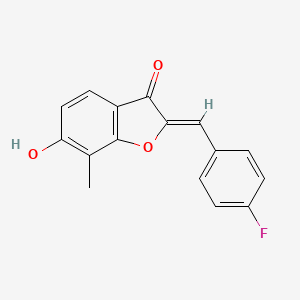
![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452176.png)
